

Synthesis and Characterization of Fmoc-Phg-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N- α -(9-Fluorenylmethoxycarbonyl)-L-phenylglycine (**Fmoc-Phg-OH**), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid L-phenylglycine. This document outlines detailed experimental protocols, presents key analytical data, and discusses the challenges and solutions associated with the use of this reagent, with a focus on mitigating racemization.

Physicochemical Properties

Fmoc-Phg-OH is a white to off-white crystalline solid. Its incorporation into peptide sequences can significantly influence the conformational properties and biological activity of the resulting peptides. A summary of its key physicochemical properties is presented in Table 1.

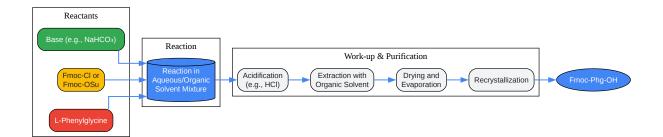
Table 1: Physicochemical Properties of Fmoc-Phg-OH



Property	Value
CAS Number	102410-65-1
Molecular Formula	C23H19NO4[1]
Molecular Weight	373.40 g/mol
Appearance	White to off-white solid/powder[2]
Melting Point	176-180 °C
Optical Activity	$[\alpha]_{20}/D + 81\pm 3^{\circ}, c = 1\% \text{ in DMF}$
Solubility	Soluble in DMF, DMSO, and other polar aprotic solvents; Insoluble in water.
Storage	2-8°C, desiccated

Synthesis of Fmoc-Phg-OH

The synthesis of **Fmoc-Phg-OH** involves the protection of the α -amino group of L-phenylglycine with the fluorenylmethoxycarbonyl (Fmoc) group. The general workflow for this synthesis is depicted in Figure 1.



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Figure 1: General workflow for the synthesis of Fmoc-Phg-OH.

Experimental Protocol: Synthesis of Fmoc-Phg-OH

This protocol describes a common method for the Fmoc protection of L-phenylglycine.

Materials:

- L-Phenylglycine
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3)
- Acetone or Dioxane
- Water
- · Hydrochloric acid (HCl), 1M
- · Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolution of L-phenylglycine: Dissolve L-phenylglycine (1 equivalent) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate. The mixture is stirred in an ice bath.
- Addition of Fmoc-reagent: A solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in acetone
 or dioxane is added dropwise to the aqueous solution of L-phenylglycine while maintaining
 the temperature at 0-5°C and vigorous stirring.
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the reaction is complete (monitored by TLC).



Work-up:

- The organic solvent is removed under reduced pressure.
- The remaining aqueous solution is washed with diethyl ether to remove unreacted Fmocreagent and byproducts.
- The aqueous layer is then acidified to a pH of 2-3 with 1M HCl in an ice bath, leading to the precipitation of the product.
- Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield pure **Fmoc-Phg-OH**.[3][4]
- Drying: The purified product is dried under vacuum.

Characterization of Fmoc-Phg-OH

The identity and purity of the synthesized **Fmoc-Phg-OH** should be confirmed by a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of **Fmoc-Phg-OH**. Chiral HPLC is also essential to determine the enantiomeric purity.[5][6]

Table 2: Typical HPLC Conditions for Purity Analysis of Fmoc-Phg-OH



Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 μm) [7]
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water[7]
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in acetonitrile[7]
Gradient	A linear gradient, e.g., 30% to 90% B over 20 minutes[7]
Flow Rate	1.0 mL/min
Detection	UV at 220 nm or 265 nm
Sample Preparation	~1 mg/mL in a mixture of mobile phase A and B[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of **Fmoc-Phg-OH**. The spectrum should show characteristic signals for the protons of the fluorenyl, phenyl, and amino acid backbone moieties.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

- Aromatic protons (Fmoc and Phenyl groups): Multiple signals in the range of 7.2-7.9 ppm.
- α-proton of phenylglycine: A doublet around 5.3-5.5 ppm.
- NH proton: A doublet around 6.5-7.0 ppm.
- CH and CH₂ protons of the Fmoc group: Signals in the range of 4.1-4.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Fmoc-Phg-OH**. Electrospray ionization (ESI) is a common technique for this analysis.

Table 3: Mass Spectrometry Data for Fmoc-Phg-OH

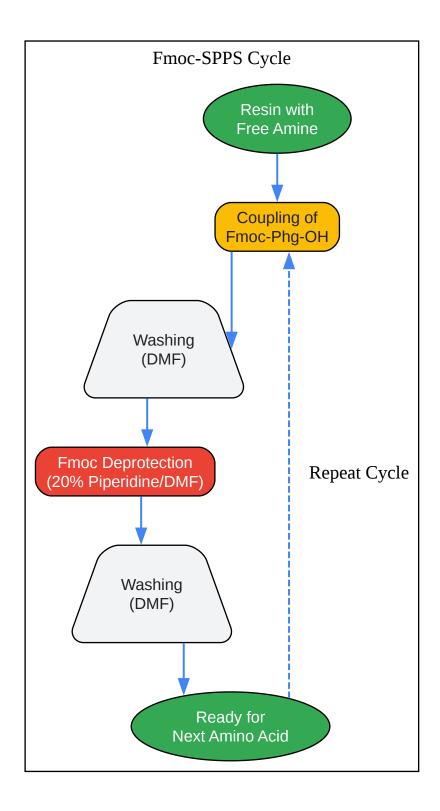


Parameter	Value
Calculated Monoisotopic Mass	373.13 Da[1]
Observed Ion (ESI+)	[M+H] ⁺ at m/z ≈ 374.1
Observed Ion (ESI-)	[M-H] ⁻ at m/z ≈ 372.1
Common Fragments	Loss of the Fmoc group (222 Da) is a characteristic fragmentation pattern.

Application in Solid-Phase Peptide Synthesis (SPPS) and the Challenge of Racemization

Fmoc-Phg-OH is a key reagent for the incorporation of phenylglycine into synthetic peptides using the Fmoc-SPPS strategy. The iterative cycle of Fmoc-SPPS is illustrated in Figure 2.





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